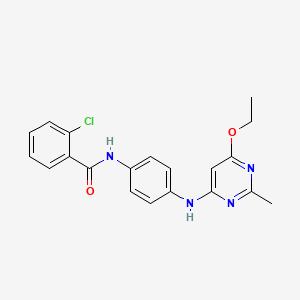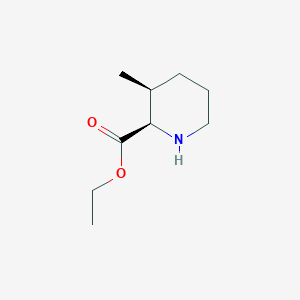
1-(2-Chloroethyl)cyclopropane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Chloroethyl)cyclopropane-1-sulfonyl chloride is a chemical compound with the CAS Number: 2230807-17-5 . It has a molecular weight of 203.09 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H8Cl2O2S/c6-4-3-5(1-2-5)10(7,8)9/h1-4H2 . This code provides a specific textual identifier for the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound has a molecular weight of 203.09 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility were not found in the available resources.Scientific Research Applications
Synthesis and Functionalization
Research has shown that cyclopropane derivatives, such as those generated from sulfone precursors, are valuable intermediates in organic synthesis. For example, Stolle et al. (1992) demonstrated nucleophilic substitutions of 1-alkenylcyclopropyl esters catalyzed by palladium(0), highlighting the synthetic utility of cyclopropane derivatives in constructing complex molecular architectures (Stolle et al., 1992). Similarly, Masuda et al. (1978) explored the chlorination of phenylsulfinylcyclopropanes, providing insights into the reactivity and modification of cyclopropane rings (Masuda et al., 1978).
Mechanistic Insights and Reactions
King et al. (1993) investigated organic sulfur mechanisms, including the reactions of cyclopropanesulfonyl chloride, offering a glimpse into the behavior of sulfonyl chlorides in organic media and their potential for generating novel compounds (King et al., 1993). This study, along with others focusing on cyclopropyl sulfones and their reactions, underscores the versatility of these compounds in synthetic strategies.
Advanced Synthesis Techniques
Research by Johnson et al. (2022) on efficient synthesis methods for cyclopropanes using sulfones as carbene equivalents highlights innovative approaches to generating structurally diverse cyclopropane derivatives. This work suggests potential pathways for leveraging 1-(2-Chloroethyl)cyclopropane-1-sulfonyl chloride in similar synthetic applications (Johnson et al., 2022).
Properties
IUPAC Name |
1-(2-chloroethyl)cyclopropane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Cl2O2S/c6-4-3-5(1-2-5)10(7,8)9/h1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHRSULRLAGHAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CCCl)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-((3,5-Dimethylpiperidin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2964065.png)
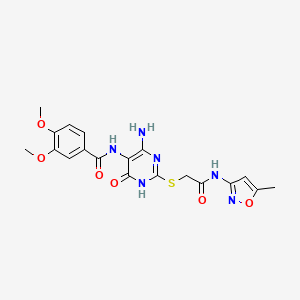
![2-(butan-2-ylsulfanyl)-8,8-dimethyl-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2964068.png)
![1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-4,4,4-trifluorobutan-1-one](/img/structure/B2964069.png)
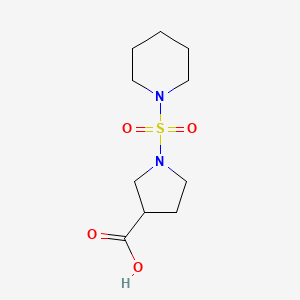

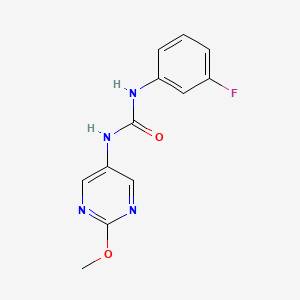
![N-{[4-(2-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-4-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2964077.png)
![N-{[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine](/img/structure/B2964078.png)

